8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
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Overview
Description
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a benzo[b][1,4]dioxepin ring system, which is a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromophenol and 1,2-dibromoethane.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-amino-5-bromophenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the benzo[b][1,4]dioxepin ring system. This step is typically carried out under reflux conditions in a suitable solvent like ethanol.
Amination: The final step involves the introduction of the amine group at the 7th position of the ring system. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with a nitrogen atom in place of one oxygen atom.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a carbonyl group and is used in anticancer research.
3,4-Dihydro-2H-benzo[e][1,4]oxazine: Lacks the bromine atom and has different biological activities.
Uniqueness
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine is unique due to its specific ring structure and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXYSYKDWUMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)Br)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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